REACTION_CXSMILES
|
Br[C:2](Br)([CH2:5][CH3:6])[CH2:3][CH3:4].[C:8]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[K].C([O-])(C)(C)C.Cl>C1(C)C=CC=CC=1>[C:8]1(=[O:14])[C:13]2([CH2:6][CH2:5][CH2:2][CH2:3][CH2:4]2)[CH2:12][CH2:11][CH2:10][CH2:9]1 |f:2.3,^1:14|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
BrC(CC)(CC)Br
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
potassium tert-butanolate
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
[K].C(C)(C)(C)[O-]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
CUSTOM
|
Details
|
The combined organic phases produce
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over sodium sulphate, removal of the solvent in a vacuum and chromatography of the residue
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC12CCCCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |